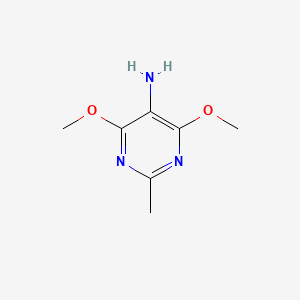![molecular formula C20H17N3O4 B2929775 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) CAS No. 63563-83-7](/img/structure/B2929775.png)
2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,2’-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione)” is a chemical compound with the molecular formula C20H17N3O4 . It has a molecular weight of 363.37 . The compound is typically stored at 2-8°C and is available in a white to yellow solid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C20H17N3O4/c24-17-13-5-1-2-6-14 (13)18 (25)22 (17)11-9-21-10-12-23-19 (26)15-7-3-4-8-16 (15)20 (23)27/h1-8,21H,9-12H2 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a density of 1.4±0.1 g/cm3, a boiling point of 564.4±35.0 °C at 760 mmHg, and a flash point of 295.1±25.9 °C . It has 7 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . The compound has an ACD/LogP value of 2.86, indicating its lipophilicity .Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
2,2'-(Formamidedi-1,2-ethanediyl)bis[1H-isoindole-1,3-(2H)-dione], a compound related to 2,2'-[iminobis(ethane-2,1-diyl)]bis(1H-isoindole-1,3(2H)-dione) (DPDA), has been studied for its chemical behavior in reactions involving formylation and alkylation. In a particular study, it was found that DPDA undergoes a slow formylation reaction with dimethylformamide (DMF) under reflux, which is more efficient than base-promoted alkylation with tris(chloroethyl)amine. The resulting molecules adopt a folded conformation, facilitating the formation of efficiently packed sheets in crystal structures (Barrett, Kahwa, & Williams, 1996).
Mass Spectrometry Studies
The impact of alkyl chain length on the fragmentation patterns of bis-phthalimide derivatives, including 2,2-(ethane-1,2-diyl)bis(isoindoline-1,3-dione), has been investigated through electron impact ionization-mass spectrometry (EI-MS). This study revealed significant differences in the stability and fragmentation behaviors of these compounds, shedding light on their structural and electronic properties (Yosefdad, Valadbeigi, & Bayat, 2020).
Photochromic Properties
Investigations into the photochromic properties of various compounds have led to the synthesis of related bis(thienylazoles), which are photochromic analogs of diarylethenes. By developing synthesis procedures for these compounds, researchers have expanded our understanding of the structural factors influencing photochromic behavior, potentially leading to novel applications in materials science (Krayushkin et al., 2001).
Polymer Science
A novel fluorinated polyimide containing the benzoisoindoledione unit was synthesized, demonstrating high glass transition temperatures (Tg), excellent thermal stability, and significant tensile strength. These materials were evaluated for their gas transport properties, highlighting their potential in advanced polymer applications, particularly in gas separation technologies (Sen & Banerjee, 2012).
Safety and Hazards
The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302 and H317 . This suggests that it may be harmful if swallowed and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propiedades
IUPAC Name |
2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylamino]ethyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4/c24-17-13-5-1-2-6-14(13)18(25)22(17)11-9-21-10-12-23-19(26)15-7-3-4-8-16(15)20(23)27/h1-8,21H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQNSTSVPCJTWSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCNCCN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
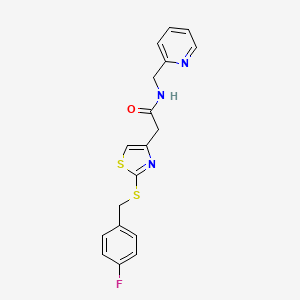
![2-(2,2,2-trifluoroethoxy)-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2929693.png)
![N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B2929696.png)
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2929697.png)
![3-((5-((4-methylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2929699.png)
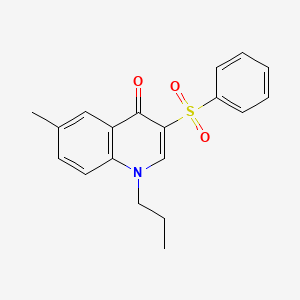

![2-(4-Methylpyrimidin-2-yl)-N-(oxan-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2929705.png)
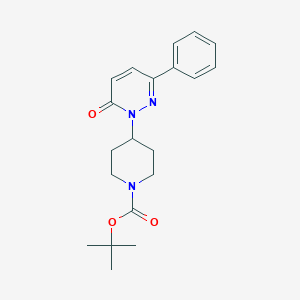
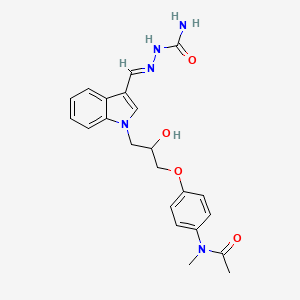
![methyl 4-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)benzoate](/img/structure/B2929708.png)

